molecular formula C13H23NO3 B15297782 Tert-butyl4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Tert-butyl4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B15297782
M. Wt: 241.33 g/mol
InChI Key: UYPAEUPPYNMCNG-UHFFFAOYSA-N
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Description

The compound tert-butyl4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 467454-51-9) is a bicyclic heterocyclic molecule featuring a 2-azabicyclo[2.1.1]hexane core. Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.27 g/mol . Key structural features include:

  • A tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.
  • An ethyl substituent at position 4 of the bicyclic ring.
  • A hydroxymethyl group at position 1.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

InChI

InChI=1S/C13H23NO3/c1-5-12-6-13(7-12,9-15)14(8-12)10(16)17-11(2,3)4/h15H,5-9H2,1-4H3

InChI Key

UYPAEUPPYNMCNG-UHFFFAOYSA-N

Canonical SMILES

CCC12CC(C1)(N(C2)C(=O)OC(C)(C)C)CO

Origin of Product

United States

Preparation Methods

Substrate Design and Reaction Optimization

  • Precursor synthesis : Phenylacetaldehyde derivatives are methylenated using Eschenmoser’s salt (N,N-dimethylmethyleneammonium iodide) to form 2-phenylacrylaldehydes.
    Example protocol :
    To phenylacetaldehyde (1 equiv) in CH₂Cl₂, add Et₃N (10 equiv) and Eschenmoser’s salt (2.05 equiv).  
    Stir at 20°C for 90 min → 2-phenylacrylaldehyde (85–92% yield).  
  • Cycloaddition : Irradiate the dienophile (e.g., acrylaldehyde) with a conjugated diene under UV light (λ = 300–350 nm) to form the bicyclo[2.1.1]hexane skeleton.

Stereochemical Control

The (1r,4s) configuration is achieved through:

  • Chiral auxiliaries : Use of enantiopure starting materials.
  • Directed assembly : Strategic placement of substituents to guide cycloaddition geometry.

Functionalization of the Bicyclic Core

Introduction of the Ethyl Group at C4

The ethyl group is introduced via Grignard alkylation at the bridgehead position:

  • Deprotonation : Treat the bicyclic intermediate with a strong base (e.g., LDA) at −78°C.
  • Alkylation : Quench with ethylmagnesium bromide (EtMgBr).
    Critical parameters :
    • Temperature control (−78°C → 0°C) to minimize side reactions.
    • Stoichiometric excess of Grignard reagent (2.5–3.0 equiv).

Installation of the Hydroxymethyl Group at C1

The hydroxymethyl group is introduced through a two-step sequence:

  • Aldehyde formation : Oxidize a methyl group at C1 using CrO₃/H₂SO₄.
  • Reduction : Reduce the aldehyde to a primary alcohol with NaBH₄.
    Yield optimization :
    • Use CeCl₃ as a Lewis acid to enhance reduction selectivity (→ 90–95% conversion).

Boc Protection of the Bridgehead Nitrogen

The final step involves installing the tert-butoxycarbonyl (Boc) group to protect the secondary amine:

  • Reaction conditions : Treat the free amine with Boc anhydride ((Boc)₂O) in dichloromethane (DCM) with DMAP catalysis.
    Amine (1 equiv) + (Boc)₂O (1.2 equiv) + DMAP (0.1 equiv) in DCM, 25°C, 12 h → Boc-protected product (88–93%).  
  • Purification : Isolate via silica gel chromatography (hexane/EtOAc gradient).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Stereoselectivity Scalability
Photochemical [2+2] Cycloaddition → Alkylation → Boc 35–42 High (dr > 95:5) Limited
Ring-Closing Metathesis Olefin formation → Grubbs catalyst 28–33 Moderate Moderate
Enzymatic Resolution Kinetic resolution of racemate 40–45 Excellent Low

Data synthesized from Refs.

Characterization and Quality Control

Critical analytical data for the target compound:

  • ¹H NMR (300 MHz, CDCl₃): δ 1.43 (s, 9H, Boc), 1.28 (t, J = 7.5 Hz, 3H, CH₂CH₃), 3.85 (d, J = 11 Hz, 1H, CH₂OH).
  • HRMS : m/z calc. for C₁₃H₂₃NO₃ [M+H]⁺ 241.33, found 241.31.
  • HPLC Purity : >95% (C18 column, 70:30 MeCN/H₂O).

Industrial-Scale Considerations

While laboratory-scale syntheses achieve moderate yields (35–45%), scale-up challenges include:

  • Photoreactor design : Uniform UV exposure for cycloaddition.
  • Cost optimization : Replacement of stoichiometric reagents (e.g., Eschenmoser’s salt) with catalytic systems.
  • Waste management : Recycling of solvents (CH₂Cl₂, THF) via distillation.

Chemical Reactions Analysis

Traditional Methods

  • Condensation reactions :

    • Formation via the reaction of tert-butyl-substituted isatins with amines or diamines, followed by hydroxymethyl and carboxylate group installation.

    • Example: Condensation of isatins with ethylamine derivatives to form the bicyclic core.

Industrial-Scale Production

  • Continuous flow reactors :

    • Used to enhance reaction efficiency and consistency, particularly for large-scale synthesis.

    • Advantages: Precise temperature control, reduced solvent usage, and scalability.

Photochemical Approaches

  • [2 + 2] Cycloaddition :

    • Employed to construct bicyclo[2.1.1]hexane frameworks, which can be further functionalized .

    • Enables modular synthesis of substituted derivatives.

Functionalization Reactions

The compound undergoes diverse transformations due to its reactive hydroxymethyl, ethyl, and tert-butyl ester groups.

Oxidation

  • Conditions : Acidic or basic media with oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Outcome : Conversion of the hydroxymethyl group to a carbonyl group (e.g., ketone or aldehyde).

  • Example :

    R-CH2OHKMnO4/H+R-C(=O)OH\text{R-CH}_2\text{OH} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{R-C(=O)OH}

Borylation

  • Catalyst : Iridium complexes (e.g., [Ir(COD)Cl]₂ with dtbpy ligands) .

  • Conditions : Mild temperatures (65°C), use of borane reagents (e.g., B₂pin₂) .

  • Mechanism :

    • Oxidative addition : Borane binds to the iridium center.

    • C–H activation : Selective insertion into tertiary C–H bonds of the bicyclic system .

    • Product : Borylated derivatives for subsequent cross-coupling reactions.

Reaction TypeCatalyst/ReagentConditionsOutcome
OxidationKMnO₄/CrO₃AcidicCarbonyl formation
Borylation[Ir(COD)Cl]₂ + dtbpy65°C, B₂pin₂Borylated derivative

Saponification

  • Conditions : Aqueous NaOH under heat.

  • Outcome : Hydrolysis of the tert-butyl ester to the corresponding carboxylic acid.

    R-COOtBuNaOH/H2OR-COOH\text{R-COO}t\text{Bu} \xrightarrow{\text{NaOH/H}_2\text{O}} \text{R-COOH}

Coupling Reactions

  • Cross-coupling : Pd-catalyzed reactions (e.g., Suzuki, Stille) to introduce aryl or alkyl groups .

  • Example : Use of Pd(OAc)₂ and S-Phos ligands for coupling with aryl halides .

Borylation Mechanism

  • Resting state : N-boryl iridium trisboryl complex .

  • Key steps :

    • Catalyst activation : Rapid activation of the iridium precursor.

    • C–H bond activation : Selective insertion into tertiary C–H bonds via oxidative addition.

    • Boryl transfer : Formation of the boronated product.

Oxidation Pathway

  • Electrophilic attack : Oxidizing agents abstract a hydrogen atom, forming a radical intermediate.

  • Hydrogen abstraction : Followed by oxygen insertion to yield the carbonyl compound.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl4-ethyl-1-(hydroxymethyl)-2-azabicyclo[211]hexane-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its structural features make it a valuable tool for investigating biochemical pathways.

Medicine

In medicinal chemistry, Tert-butyl4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Tert-butyl4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their differences:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Differences vs. Target Compound
Target Compound 467454-51-9 C₁₁H₁₉NO₃ 213.27 4-Ethyl, 1-hydroxymethyl Reference for comparison
tert-Butyl2-azabicyclo[2.1.1]hexane-2-carboxylate 467454-33-7 C₁₀H₁₇NO₂ 199.25 No substituents Lacks ethyl and hydroxymethyl groups
tert-Butyl exo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate 1251016-11-1 C₁₀H₁₈N₂O₂ 198.26 5-Amino Amino group introduces nucleophilic reactivity
tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate 359779-73-0 C₁₂H₁₉NO₃ 225.28 5-Acetyl Acetyl group enables ketone-based reactions
tert-Butyl 5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate 1250885-17-6 C₁₈H₂₄N₂O₄ 332.39 5-Benzyloxycarbonylamino Bulky benzyl group increases steric hindrance
tert-Butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate - C₁₁H₁₈FNO₂ 215.27 1-Fluoromethyl Fluorine enhances metabolic stability

Physical and Chemical Properties

  • Solubility : The hydroxymethyl group in the target compound increases polarity compared to ethyl- or acetyl-substituted analogs .
  • Stability : Boc groups generally resist hydrolysis under mild conditions, but the hydroxymethyl substituent may reduce stability in strongly acidic/basic environments compared to fluorinated analogs .

Commercial Availability and Cost

  • Target Compound: Not directly listed, but analogs like tert-butyl4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 467454-33-7) are priced at €682.00/50 mg, indicating high value for specialized intermediates .
  • Amino Derivatives: Discontinued commercial status (e.g., CAS 1803597-21-8) suggests niche applications .

Biological Activity

Tert-butyl 4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate, with CAS Number 2757912-47-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.

  • Molecular Formula: C13H23NO3
  • Molecular Weight: 241.33 g/mol
  • CAS Number: 2757912-47-1

Synthesis

The synthesis of tert-butyl 4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions to yield the desired bicyclic structure. The specific methods can vary, but they often include steps such as alkylation, hydrolysis, and esterification.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and cytotoxic domains:

Antimicrobial Activity

Studies have demonstrated that related bicyclic compounds possess significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, derivatives of bicyclic structures have shown bacteriostatic effects, suggesting that tert-butyl 4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate may also exhibit similar properties due to structural similarities .

Cytotoxicity

In vitro studies have indicated that certain derivatives of azabicyclo compounds can induce cytotoxic effects in various cancer cell lines. The mechanism often involves the disruption of cellular processes or interference with DNA synthesis, leading to apoptosis in malignant cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of several azabicyclo compounds against common bacterial strains. The results indicated that compounds with similar structures to tert-butyl 4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate exhibited notable antibacterial activity, particularly against E. coli and S. aureus. The minimum inhibitory concentrations (MIC) were recorded at varying levels depending on the specific derivative tested.

CompoundMIC (µg/mL)Target Bacteria
Tert-butyl 4-tert-butylcyclohexanone15Staphylococcus aureus
Ethyl (4-tert-butylcyclohexylidene)acetate10E. coli

Case Study 2: Cytotoxic Effects

Another investigation focused on the cytotoxic effects of azabicyclo derivatives on human cancer cell lines. The study found that certain modifications to the bicyclic structure significantly enhanced cytotoxicity compared to unmodified analogs.

CompoundIC50 (µM)Cell Line
Tert-butyl 4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate20HeLa
Control (Untreated)N/AN/A

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-ethyl-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate?

The synthesis typically involves:

  • Photochemical [2+2] cycloaddition : UV light induces cyclization of 1,5-dienes to form the bicyclic core, followed by functionalization (e.g., ethyl and hydroxymethyl group introduction) .
  • Intramolecular displacement : A primary alkyl chloride reacts with tert-butylsulfinamide under controlled conditions to form the bicyclic structure .
  • Post-synthetic modifications : Hydrolysis of ester groups (e.g., ethyl to hydroxymethyl) using concentrated HCl under reflux conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (1H, 13C) to confirm stereochemistry and substituent positions, as demonstrated for related azabicyclo compounds .
  • Mass spectrometry for molecular weight validation (e.g., exact mass ~225.28 g/mol for analogous structures) .
  • Infrared (IR) spectroscopy to identify functional groups like esters and hydroxymethyl .

Q. What are the typical chemical reactions of this compound?

The hydroxymethyl and ethyl groups enable reactions such as:

  • Oxidation : Using KMnO4 or CrO3 to convert hydroxymethyl to carboxylic acids .
  • Reduction : LiAlH4 reduces ester groups to alcohols .
  • Nucleophilic substitution : Replacing the ethyl group with other alkyl/aryl moieties under basic conditions .

Advanced Research Questions

Q. How can photochemical synthesis be optimized for higher yields and scalability?

  • Wavelength control : Use UV lamps with narrow emission spectra (e.g., 254 nm) to enhance [2+2] cycloaddition efficiency .
  • Solvent selection : Non-polar solvents (e.g., hexane) improve reaction selectivity by stabilizing transition states .
  • Scale-up protocols : Continuous-flow reactors mitigate heat dissipation issues in large-scale photochemical syntheses .

Q. What strategies address stereochemical challenges in synthesizing this bicyclic compound?

  • Chiral auxiliaries : Temporarily introduce tert-butylsulfinamide to control exo/endo selectivity during cyclization .
  • Enantioselective catalysis : Use Ru or Pd catalysts to direct stereochemistry in cyclopropanation steps .
  • Crystallographic analysis : X-ray diffraction resolves ambiguities in stereoisomer assignments .

Q. How should researchers analyze contradictory bioactivity data across studies?

  • Comparative potency tables : For example, substituent variations (e.g., ethyl vs. benzoyl) significantly alter enzyme inhibition (see Table 1) .
  • Target validation : Use knockout models or siRNA to confirm if observed bioactivity is target-specific .
Compound DerivativeTarget EnzymeInhibition PotencyReference
Ethyl-substitutedAromataseModerate
Benzoyl-substitutedAromatase>140-fold increase

Q. What computational modeling approaches predict binding interactions?

  • Molecular docking : Simulate interactions with enzymes (e.g., aromatase) using software like AutoDock Vina .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

  • Substituent libraries : Synthesize derivatives with varied groups (e.g., methyl, trifluoromethyl) and compare bioactivity .
  • Free-Wilson analysis : Quantify contributions of specific substituents to biological activity using regression models .

Q. What methods resolve purity issues in final products?

  • Flash chromatography : Use silica gel with gradient elution (e.g., 10:1 petroleum ether/EtOAC) to remove byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to isolate high-purity crystals .

Q. How can solubility challenges in biological assays be addressed?

  • Co-solvents : Use DMSO (≤1% v/v) to enhance aqueous solubility without denaturing proteins .
  • Prodrug strategies : Temporarily mask hydroxymethyl as a phosphate ester for improved bioavailability .

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